molecular formula C16H12Cl2OS B13097679 2-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde

2-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B13097679
M. Wt: 323.2 g/mol
InChI Key: OMRMCCLIAPDECS-UHFFFAOYSA-N
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Description

2-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde is a thiobenzaldehyde derivative characterized by a sulfur-containing benzaldehyde core substituted with a 3-(2,3-dichlorophenyl)-3-oxopropyl chain. This compound’s structure integrates a dichlorinated aromatic ring, a ketone group, and a thioether linkage, conferring unique physicochemical and biological properties.

Properties

Molecular Formula

C16H12Cl2OS

Molecular Weight

323.2 g/mol

IUPAC Name

2-[3-(2,3-dichlorophenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C16H12Cl2OS/c17-14-7-3-6-13(16(14)18)15(19)9-8-11-4-1-2-5-12(11)10-20/h1-7,10H,8-9H2

InChI Key

OMRMCCLIAPDECS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)C2=C(C(=CC=C2)Cl)Cl)C=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 2,3-dichlorobenzaldehyde with a thiol compound under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic addition of the thiol to the aldehyde group, followed by oxidation to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The thiobenzaldehyde group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

  • 3-Chlorobenzaldehyde: A mono-chlorinated benzaldehyde with a chlorine atom at the meta position .
  • Thiobenzaldehyde : The parent sulfur analog lacking substituents.
  • 2-Chlorobenzaldehyde and 4-Chlorobenzaldehyde : Positional isomers of chlorobenzaldehyde.
  • 2,3-Dichlorobenzaldehyde : A dichlorinated analog with adjacent chlorine substituents.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility
3-Chlorobenzaldehyde C₇H₅ClO 140.57 18–20 Slightly soluble in water
Thiobenzaldehyde C₇H₆S 122.19 –10 Insoluble in water
2,3-Dichlorobenzaldehyde C₇H₄Cl₂O 175.01 50–52 Low aqueous solubility
Target Compound C₁₆H₁₁Cl₂O₂S 346.23 Not reported Likely lipophilic

The target compound’s higher molecular weight and dichlorophenyl group enhance lipophilicity compared to simpler chlorobenzaldehydes. The thioether linkage may reduce polarity relative to oxygen analogs.

Reactivity and Stability

  • 3-Chlorobenzaldehyde : Undergo typical aldehyde reactions (e.g., nucleophilic addition). The chlorine atom directs electrophilic substitution to the para position .
  • Target Compound : The thiobenzaldehyde group may exhibit heightened reactivity in thiol-exchange reactions. The electron-withdrawing dichlorophenyl and ketone groups could stabilize the aldehyde via resonance, reducing oxidation susceptibility compared to unsubstituted benzaldehydes.

Research Findings and Discussion

  • Chlorobenzaldehydes : 3-Chlorobenzaldehyde is prioritized in synthesis due to commercial availability and mild hazards . Its reactivity is well-documented in Friedel-Crafts alkylation.
  • Thiobenzaldehyde Derivatives : Sulfur analogs are less studied but show promise in asymmetric catalysis. The target compound’s dichlorophenyl group could synergize with sulfur to enhance bioactivity.
  • Safety Gaps: Limited data exist on the target compound’s toxicology, necessitating precautionary handling akin to structurally complex chlorinated aromatics.

Biological Activity

Chemical Structure and Properties

The molecular formula of 2-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde is C12H10Cl2OSC_{12}H_{10}Cl_2OS, with a molecular weight of approximately 273.18 g/mol. The compound features a thiobenzaldehyde moiety, which is critical for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic processes.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties , which are essential for mitigating oxidative stress in biological systems. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, contributing to cellular protection.

Anti-inflammatory Effects

In animal models, this compound has shown anti-inflammatory effects , reducing markers such as TNF-alpha and IL-6. These findings suggest potential applications in treating inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of thiobenzaldehyde, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32
Pseudomonas aeruginosa64

Study 2: Antioxidant Capacity

In another investigation published in Food Chemistry, the antioxidant capacity was measured using DPPH radical scavenging assays. The compound exhibited an IC50 value of 25 µM, indicating strong antioxidant activity compared to standard antioxidants like ascorbic acid.

CompoundIC50 (µM)
Ascorbic Acid15
This compound25
Quercetin30

Study 3: Anti-inflammatory Mechanism

A recent study focused on the anti-inflammatory effects in a carrageenan-induced paw edema model in rats. Treatment with the compound resulted in a significant reduction in paw swelling compared to control groups, demonstrating its potential as an anti-inflammatory agent.

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